molecular formula C22H23N5O2S B2625831 N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886938-71-2

N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2625831
CAS No.: 886938-71-2
M. Wt: 421.52
InChI Key: KMDJFVSADLPPQY-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

Research in this area often aims at the synthesis of novel compounds with specific biological activities. For example, studies have focused on synthesizing derivatives of 1,2,4-triazol, a core structure shared with the compound of interest, to explore their pharmacological potential. The synthesis process often involves multi-step chemical reactions, yielding compounds with varying substituents to test for different biological activities (N. Chalenko et al., 2019)[https://consensus.app/papers/synthesis-activityof-pyrolin-derivatives-4amino5-chalenko/d45419c52ef15271bfb72bc571860ff8/?utm_source=chatgpt].

Antimicrobial and Antifungal Screening

Compounds similar to the one of interest have been synthesized and assessed for their in-vitro antibacterial and antifungal properties. For instance, B. MahyavanshiJyotindra et al. (2011)[https://consensus.app/papers/synthesis-structural-elucidation-anti-microbial-mahyavanshijyotindra/fbbff144be1254129b142a1b7a1d0a5f/?utm_source=chatgpt] explored derivatives of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, showing the importance of these structures in fighting microbial infections.

Anticancer Investigations

The anticancer activity of related compounds has been a significant focus. Studies have shown that specific derivatives exhibit potent activity against various cancer cell lines. For example, novel acetamide, pyrrole, and pyrazole derivatives containing a biologically active pyrazole moiety have been synthesized and tested, with some showing more effective antitumor activity than reference drugs like doxorubicin (S. Alqasoumi et al., 2009)[https://consensus.app/papers/novel-antitumor-acetamide-pyrrole-pyrrolopyrimidine-alqasoumi/bed553700df859bcbc1565aeb359c746/?utm_source=chatgpt].

Antiviral and Virucidal Activity

The antiviral potential of compounds with the 1,2,4-triazol scaffold has also been evaluated. M. Wujec et al. (2011)[https://consensus.app/papers/synthesis-vitro-study-antiviral-virucidal-activity-novel-wujec/0b1d02a0813c5d19b214faa34dfc7bb2/?utm_source=chatgpt] synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and tested their activities against human adenovirus and ECHO-9 virus, demonstrating the potential of such compounds in antiviral therapy.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-2-3-7-17-9-11-18(12-10-17)23-20(28)16-30-22-25-24-21(19-8-6-15-29-19)27(22)26-13-4-5-14-26/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDJFVSADLPPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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